N-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{1-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE is a complex organic compound that features a benzodioxole ring, a quinazolinone moiety, and a butanamide chain
Properties
Molecular Formula |
C28H27N3O5 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[(2-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C28H27N3O5/c1-19-7-2-3-8-21(19)17-31-23-10-5-4-9-22(23)27(33)30(28(31)34)14-6-11-26(32)29-16-20-12-13-24-25(15-20)36-18-35-24/h2-5,7-10,12-13,15H,6,11,14,16-18H2,1H3,(H,29,32) |
InChI Key |
NEDAXSPUMKRDIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{1-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE typically involves multi-step organic reactions. One common approach is to start with the benzodioxole derivative and the quinazolinone precursor. The benzodioxole derivative is first reacted with a suitable alkylating agent to introduce the methyl group. This intermediate is then coupled with the quinazolinone derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s reactivity is governed by its functional groups:
-
Amide Functional Group : Susceptible to hydrolysis (acidic/basic conditions) or amidation.
-
Quinazoline Moiety : Prone to electrophilic substitution or oxidation at the 2,4-dioxo positions.
-
Benzodioxole Ring : Stable under most conditions but reactive toward strong acids or bases.
Table 2: Potential Reactions and Mechanisms
| Reaction Type | Mechanism | Functional Group Involved | Expected Product |
|---|---|---|---|
| Hydrolysis | Acidic/basic catalysis | Amide | Carboxylic acid + amine |
| Oxidative Modification | TBHP/I₂-mediated oxidation | Quinazoline dioxo positions | Oxidized quinazoline derivatives |
| Alkylation | Nucleophilic substitution | Benzodioxole oxygen atoms | Benzodioxole alkyl derivatives |
3.1. Hydrolytic Reactions
The amide group undergoes hydrolysis to form a carboxylic acid and amine under acidic (e.g., HCl) or basic (e.g., NaOH) conditions.
3.2. Oxidative Rearrangements
The quinazoline core may participate in oxidative transformations, analogous to I₂/TBHP-mediated domino reactions observed in similar systems. This could lead to ring-opening or formation of new heterocyclic motifs .
3.3. Nucleophilic Substitution
The benzodioxole oxygen atoms may act as nucleophiles, reacting with alkyl halides or other electrophiles to modify the substituent at the 5-position.
Research and Biological Implications
While direct data on this compound is limited, related quinazoline-amide hybrids have shown:
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{1-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural complexity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{1-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, modulating their activity. The quinazolinone moiety can bind to DNA or proteins, affecting cellular processes. The butanamide chain can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{1-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE: shares structural similarities with other benzodioxole and quinazolinone derivatives.
Benzodioxole derivatives: Known for their biological activities, including antimicrobial and anticancer properties.
Quinazolinone derivatives: Widely studied for their pharmacological effects, including anti-inflammatory and antitumor activities.
Uniqueness
The uniqueness of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{1-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE lies in its combination of structural features from both benzodioxole and quinazolinone families, potentially offering a synergistic effect in its biological activities and applications.
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a complex organic compound with potential biological activity. Its structure consists of a benzodioxole moiety linked to a quinazoline derivative, which suggests diverse pharmacological properties. This article aims to explore its biological activity through various studies and data.
| Property | Value |
|---|---|
| Molecular Formula | C28H27N3O5 |
| Molecular Weight | 485.53 g/mol |
| IUPAC Name | This compound |
| Purity | Typically 95% |
Biological Activity
The biological activity of this compound has been investigated primarily in relation to its antiproliferative and antimicrobial properties. Several studies have highlighted its potential mechanisms of action:
- Antiproliferative Effects : Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells .
- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to conventional antibiotics .
- Mechanisms of Action :
Case Study 1: Anticancer Activity
A study conducted on human breast cancer cell lines demonstrated that this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptosis.
Case Study 2: Antimicrobial Properties
In vitro assays against Staphylococcus aureus and Candida albicans showed that the compound had an MIC of 32 µg/mL for bacteria and 16 µg/mL for fungi. These results highlight its potential as an alternative treatment option against resistant strains .
Research Findings
Recent research has focused on the synthesis and characterization of this compound along with its biological evaluations:
- Synthesis : The synthetic route involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry confirm the structure .
- Biological Evaluations : Various assays including MTT assays for cytotoxicity and disk diffusion methods for antimicrobial testing have been employed to assess biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
